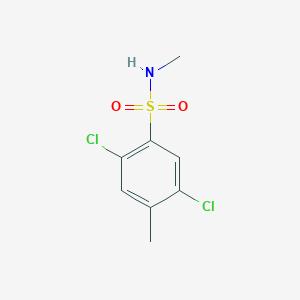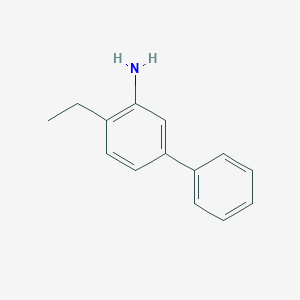
2-Ethyl-5-phenylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-5-phenylaniline is an organic compound belonging to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound features an ethyl group at the second position and a phenyl group at the fifth position on the aniline ring. It is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-5-phenylaniline can be achieved through several methods:
Nitration and Reduction of Arenes: This classical method involves the nitration of ethylbenzene followed by reduction to form the corresponding aniline derivative.
Direct Nucleophilic Substitution: This method involves the direct substitution of halogens in haloarenes at high temperatures.
Palladium-Catalyzed Amination: This modern method uses palladium catalysts to facilitate the amination of aryl halides with amines.
Industrial Production Methods: Industrial production often employs the palladium-catalyzed amination method due to its efficiency and high yield. The reaction conditions typically involve the use of palladium acetate as a catalyst, a suitable base like potassium carbonate, and a solvent such as toluene under an inert atmosphere .
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethyl-5-phenylaniline undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aniline to corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: It can undergo electrophilic substitution reactions, such as halogenation, sulfonation, and nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.
Substitution: Reagents such as bromine for halogenation, sulfuric acid for sulfonation, and nitric acid for nitration are commonly employed.
Major Products:
Oxidation: Nitro and nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated, sulfonated, and nitrated derivatives.
Aplicaciones Científicas De Investigación
2-Ethyl-5-phenylaniline has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents.
Industry: It is used in the production of dyes, pigments, and polymers
Mecanismo De Acción
The mechanism of action of 2-Ethyl-5-phenylaniline involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular pathways, influencing processes such as cell growth, apoptosis, and signal transduction .
Comparación Con Compuestos Similares
Aniline: The parent compound of 2-Ethyl-5-phenylaniline, known for its use in the production of dyes and drugs.
2-Ethylaniline: Similar in structure but lacks the phenyl group, leading to different chemical properties.
5-Phenylaniline: Similar in structure but lacks the ethyl group, affecting its reactivity and applications
Uniqueness: this compound is unique due to the presence of both ethyl and phenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and industrial applications .
Propiedades
Fórmula molecular |
C14H15N |
|---|---|
Peso molecular |
197.27 g/mol |
Nombre IUPAC |
2-ethyl-5-phenylaniline |
InChI |
InChI=1S/C14H15N/c1-2-11-8-9-13(10-14(11)15)12-6-4-3-5-7-12/h3-10H,2,15H2,1H3 |
Clave InChI |
UAWXXUGIRQEIKT-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=C(C=C1)C2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine](/img/structure/B13304875.png)
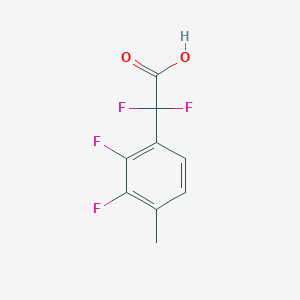
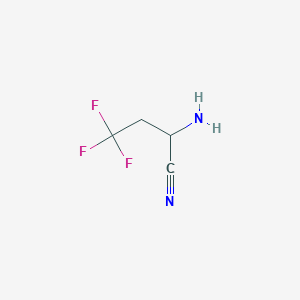
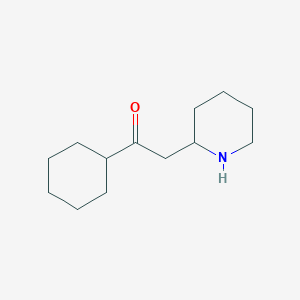
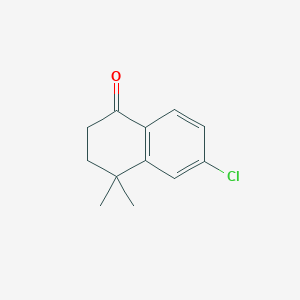
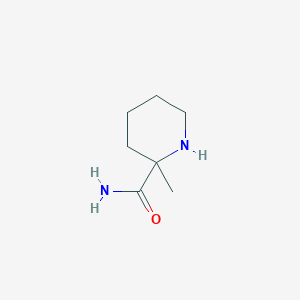
![N-[2-(Thiophen-2-yl)ethyl]thian-4-amine](/img/structure/B13304924.png)
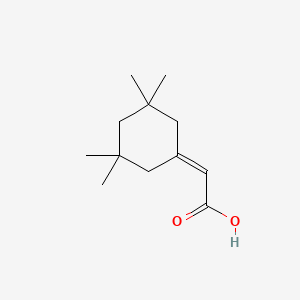

![2,7-Diethyl-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13304932.png)



